4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pemetrexed: A pyrrolopyrimidine derivative used in cancer treatment.
Methotrexate: Another pyrrolopyrimidine derivative with anticancer and anti-inflammatory properties.
Uniqueness
4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxyphenyl and phenyl groups, which may contribute to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-[2-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-22-11-9-21(10-12-22)32-17-24(20-5-3-2-4-6-20)25-26(30-18-31-27(25)32)29-16-15-19-7-13-23(14-8-19)36(28,33)34/h2-14,17-18H,15-16H2,1H3,(H2,28,33,34)(H,29,30,31) |
InChI Key |
VYQCYNOIHJMUFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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